molecular formula C13H10ClN3OS B3361225 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one CAS No. 918108-06-2

2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one

Cat. No.: B3361225
CAS No.: 918108-06-2
M. Wt: 291.76 g/mol
InChI Key: SVHLMFRBIIPLON-UHFFFAOYSA-N
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Description

2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a synthetic organic compound that belongs to the class of isothiazolones. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a chloroisothiazolone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Isothiazolone Ring: The final step involves the reaction of the benzylated pyrazole with a chloroisothiazolone precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the isothiazolone ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced isothiazolone derivatives.

    Substitution: Formation of substituted isothiazolone derivatives with various functional groups.

Scientific Research Applications

2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one
  • 2-(4-(1H-pyrazol-1-yl)benzyl)-5-bromoisothiazol-3(2H)-one
  • 2-(4-(1H-pyrazol-1-yl)benzyl)-5-fluoroisothiazol-3(2H)-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group in the isothiazolone ring enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2-[(4-pyrazol-1-ylphenyl)methyl]-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-12-8-13(18)17(19-12)9-10-2-4-11(5-3-10)16-7-1-6-15-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHLMFRBIIPLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580908
Record name 5-Chloro-2-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918108-06-2
Record name 5-Chloro-2-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one
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2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one
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2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one
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2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one

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